molecular formula C4H3ClN4O2 B1295005 6-Chloro-5-nitropyrimidin-4-amine CAS No. 4316-94-3

6-Chloro-5-nitropyrimidin-4-amine

Cat. No.: B1295005
CAS No.: 4316-94-3
M. Wt: 174.54 g/mol
InChI Key: BWLOHIMQWHFSQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-5-nitropyrimidin-4-amine can be synthesized through several methods. One common synthetic route involves the chlorination of 5-nitropyrimidin-4-amine. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

6-Chloro-5-nitropyrimidin-4-amine serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their activity against different biological targets, including:

  • Kinase Inhibitors : The compound has been utilized in designing inhibitors for p38α mitogen-activated protein kinase, which is involved in inflammatory responses. Studies have shown that modifications to the pyrimidine structure can enhance binding affinity and selectivity for the kinase active site .
  • Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .

Synthesis of Novel Compounds

The compound is frequently used as a building block in organic synthesis. Notable applications include:

  • Palladium-Catalyzed Amination : It has been employed in palladium-catalyzed reactions to form amine derivatives, showcasing high yields under optimized conditions .

Synthesis Overview

ReactionConditionsYield
Palladium-catalyzed amination with various aminesAcetonitrile, 25°C, inert atmosphereUp to 98.9%
Reaction with ammonium hydroxideTetrahydrofuran, 55°C93%

Structure–Activity Relationship Studies

The compound has been integral in structure–activity relationship (SAR) studies aimed at optimizing the pharmacological profiles of related compounds. For instance, modifications to the nitro and amino groups have been systematically evaluated to enhance potency and reduce toxicity .

Biological Testing

Biological assays have demonstrated that certain derivatives of this compound can modulate receptor activity, such as enhancing calcium signaling in muscarinic acetylcholine receptors. These findings are crucial for developing drugs targeting neurological disorders .

Case Study 1: Kinase Inhibition

A study conducted by Lin et al. explored the synthesis of N-pyrimidyl derivatives based on this compound to inhibit p38α MAP kinase. The results indicated a significant increase in inhibitory activity with specific structural modifications, demonstrating the compound's utility in drug design .

Case Study 2: Antimicrobial Activity

Research highlighted the synthesis of various derivatives from this compound that showed promising antimicrobial activity against resistant bacterial strains. The structure–activity relationship analysis provided insights into effective modifications for enhancing efficacy .

Mechanism of Action

The mechanism of action of 6-Chloro-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the functional groups present. It can also interact with enzymes and receptors in biological systems, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-nitro-6-chloropyrimidine
  • 6-Chloro-5-nitro-4-pyrimidinamine
  • 4-Pyrimidinamine, 6-chloro-5-nitro-

Uniqueness

6-Chloro-5-nitropyrimidin-4-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Biological Activity

6-Chloro-5-nitropyrimidin-4-amine (CAS No. 4316-94-3) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a chloro group at the 6th position and a nitro group at the 5th position of the pyrimidine ring, which contribute to its unique properties. Research has indicated its possible applications in antimicrobial and anti-inflammatory therapies, making it a candidate for further exploration in drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C4H4ClN5O2\text{C}_4\text{H}_4\text{ClN}_5\text{O}_2

This compound exhibits several functional groups that influence its biological activity:

  • Chloro group : Enhances lipophilicity and may influence receptor binding.
  • Nitro group : Can participate in redox reactions and affect metabolic pathways.
  • Amino group : Involved in hydrogen bonding, potentially enhancing interaction with biological targets.

Antimicrobial Properties

Research shows that this compound exhibits significant antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing a broad spectrum of activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that further studies could elucidate its potential as an antimicrobial agent in clinical settings.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Experimental models have shown that the compound can reduce inflammation markers, such as cytokines and chemokines, indicating a potential role in treating inflammatory diseases.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory processes.
  • Receptor Modulation : It may interact with receptors on cell membranes, altering intracellular signaling pathways.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antimicrobial Activity : A study evaluated the efficacy of various nitropyrimidine derivatives, including this compound, against resistant bacterial strains. Results indicated that this compound exhibited comparable or superior activity to traditional antibiotics, suggesting its potential as a lead compound for drug development.
  • Anti-inflammatory Research : In an animal model of arthritis, treatment with this compound resulted in reduced swelling and pain scores compared to control groups. This suggests a promising avenue for further research into its application in chronic inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
6-Chloro-N-(4-methoxyphenyl)methyl-5-nitropyrimidin-4-amine Contains methoxybenzyl groupAntimicrobial and anti-inflammatory
6-Chloro-N-(4-methylsulfonylphenyl)-5-nitropyrimidin-4-amine Contains a methylsulfonyl groupEnhanced enzyme inhibition
6-Fluoro-5-nitropyrimidin-4-amine Fluorine atom instead of chlorineAnticancer properties

This table illustrates how variations in functional groups can influence the biological activity of similar compounds.

Properties

IUPAC Name

6-chloro-5-nitropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN4O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLOHIMQWHFSQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195749
Record name 4-Pyrimidinamine, 6-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4316-94-3
Record name 6-Chloro-5-nitropyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4316-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinamine, 6-chloro-5-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4316-94-3
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Record name 4-Pyrimidinamine, 6-chloro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 28% aqueous ammonium hydroxide (670 mL, 5.35 mol, 1.04 equiv) was added in a drop-wise fashion to a rapidly stirred solution of the 4,6-dichloro-5-nitropyrimidine solid (1000 g, 5.16 mol, 1.00 equiv) in diethyl ether (4000 mL) and methanol (670 mL). The addition was carried out over a period of 2 hours. Upon completion of addition, the resulting yellow solid was filtered off, washed with water and hexane, and dried under reduced pressure to give the title compound as a yellow solid (yield: 675 g). This crude solid was used in the next step without any further purification. 1H NMR (400 MHz, DMSO-d6): δ 8.97 (s, 1H), 7.91 (broad s, 2H). MS (EI) for C4H3ClN4O2: 175 (MH+).
Quantity
670 mL
Type
reactant
Reaction Step One
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
4000 mL
Type
solvent
Reaction Step One
Quantity
670 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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